molecular formula C10H12F3NO B8511828 Benzenamine,N-methyl-4-(2,2,2-trifluoro-1-methylethoxy)-

Benzenamine,N-methyl-4-(2,2,2-trifluoro-1-methylethoxy)-

Cat. No. B8511828
M. Wt: 219.20 g/mol
InChI Key: VNJLUFPPJMMBCX-UHFFFAOYSA-N
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Patent
US08258158B2

Procedure details

This material was prepared from (rac)-4-(2,2,2-trifluoro-1-methyl-ethoxy)-phenylamine by, first an standard methoxycarbonylation reaction with dimethyl dicarbonate in methylene chloride (at RT and 12 h stirring) followed by reduction with LiAlH4 according to standard literature procedures.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[CH:3]([CH3:12])[O:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=1.[C:15](OC(OC)=O)(OC)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C(Cl)Cl>[CH3:15][NH:11][C:8]1[CH:7]=[CH:6][C:5]([O:4][CH:3]([CH3:12])[C:2]([F:13])([F:14])[F:1])=[CH:10][CH:9]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(OC1=CC=C(C=C1)N)C)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)OC(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CNC1=CC=C(C=C1)OC(C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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